4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
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Overview
Description
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a chemical compound that features a morpholine ring substituted with an ethyl group and a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of morpholine with an appropriate triazole derivative. One common method involves the use of a Mitsunobu reaction, where morpholine is reacted with an ethyl-substituted triazole in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated morpholine or triazole derivatives
Scientific Research Applications
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole moiety plays a crucial role in this binding through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound with broad biological activities.
5-Methyl-1H-1,2,4-triazole: Similar structure with a methyl group instead of an ethyl group.
4-(2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine: A closely related compound with a methyl substitution
Uniqueness
4-(2-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the morpholine ring can enhance its binding affinity and selectivity towards certain molecular targets compared to its methyl-substituted analogs .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
4-[2-(3-ethyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H18N4O/c1-2-9-11-10(13-12-9)3-4-14-5-7-15-8-6-14/h2-8H2,1H3,(H,11,12,13) |
InChI Key |
WRMZPCIILJIONE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=N1)CCN2CCOCC2 |
Origin of Product |
United States |
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